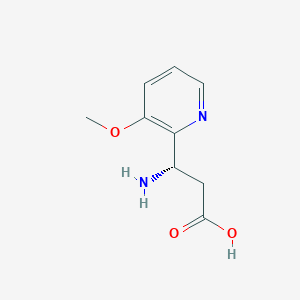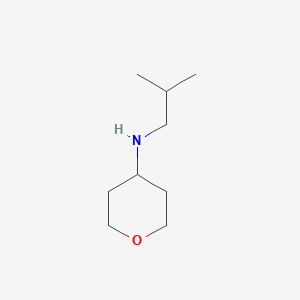
N-Isobutyltetrahydro-2H-pyran-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Isobutyltetrahydro-2H-pyran-4-amine is a chemical compound with the molecular formula C9H19NO and a molecular weight of 157.25 g/mol It is characterized by its tetrahydropyran ring structure, which is substituted with an isobutyl group and an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Isobutyltetrahydro-2H-pyran-4-amine typically involves the reaction of tetrahydropyran derivatives with isobutylamine under controlled conditions. One common method includes the use of column chromatography for purification, employing a solvent system such as ethyl acetate and hexane . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. This can include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-Isobutyltetrahydro-2H-pyran-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines with different substituents.
Aplicaciones Científicas De Investigación
N-Isobutyltetrahydro-2H-pyran-4-amine has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-Isobutyltetrahydro-2H-pyran-4-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
N-Isobutyltetrahydro-2H-pyran-4-amine: Characterized by its unique tetrahydropyran ring structure with an isobutyl and amine group.
Tetrahydropyran derivatives: Compounds with similar ring structures but different substituents.
Isobutylamine derivatives: Compounds with the isobutylamine group but different ring structures.
Propiedades
Fórmula molecular |
C9H19NO |
|---|---|
Peso molecular |
157.25 g/mol |
Nombre IUPAC |
N-(2-methylpropyl)oxan-4-amine |
InChI |
InChI=1S/C9H19NO/c1-8(2)7-10-9-3-5-11-6-4-9/h8-10H,3-7H2,1-2H3 |
Clave InChI |
BFKMNHAIVNKGED-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CNC1CCOCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


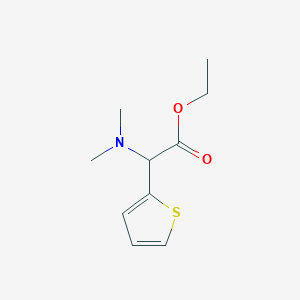
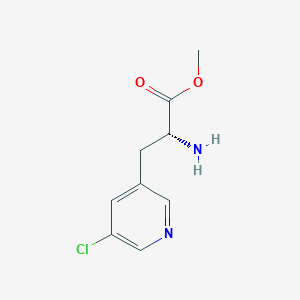
![4-(2'-Chloro-5'-((4-methoxybenzyl)oxy)-4'-nitro-[1,1'-biphenyl]-4-YL)morpholine](/img/structure/B13042626.png)
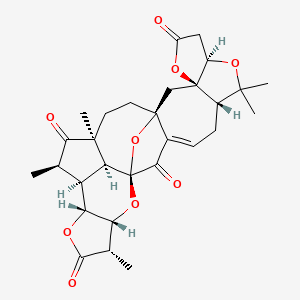
![3-Iodo-7-methoxy-2-methylimidazo[1,2-a]pyridine](/img/structure/B13042640.png)


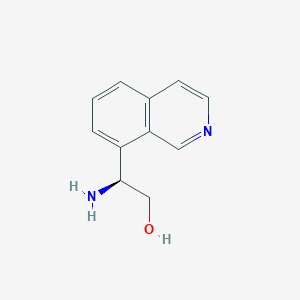
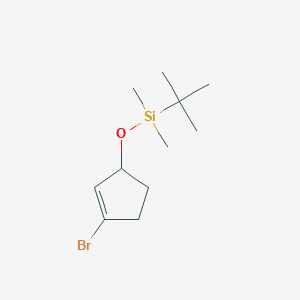
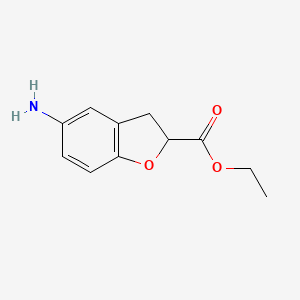
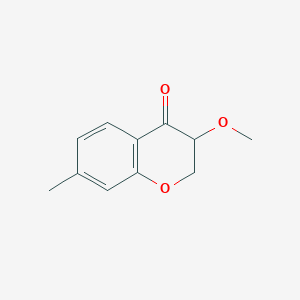
![(1R,2S)-1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13042682.png)
![1-Isobutyl-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13042689.png)
